molecular formula C22H24O11 B1632451 Homoeriodictyol 7-O-glucoside CAS No. 14982-11-7

Homoeriodictyol 7-O-glucoside

Cat. No.: B1632451
CAS No.: 14982-11-7
M. Wt: 464.4 g/mol
InChI Key: KZQCCKUDYVSOLC-YMTXFHFDSA-N
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Description

Homoeriodictyol 7-O-glucoside is a flavonoid compound found in various medicinal plants, citrus fruits, and vegetables. It belongs to the flavanones subclass and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties . The compound is structurally characterized by the presence of a glucose molecule attached to the 7-O position of homoeriodictyol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of homoeriodictyol 7-O-glucoside involves several steps, starting with phloroglucinol and D-glucose as the starting materials. The process includes Friedel-Crafts acylation, selective hydroxy protecting, aldol condensation, and glycosylation under phase transfer catalytic conditions . The structures of the synthetic compounds are confirmed using 1H NMR, 13C NMR, and HRMS spectra.

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. This approach provides a more efficient alternative to extraction from natural sources, which can be labor-intensive and yield lower quantities .

Chemical Reactions Analysis

Types of Reactions: Homoeriodictyol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include modified flavonoid derivatives with enhanced or altered biological activities .

Mechanism of Action

The mechanism of action of homoeriodictyol 7-O-glucoside involves the modulation of various cellular signaling pathways. It activates the Nrf2/ARE pathway, leading to the induction of phase II detoxifying enzymes and antioxidant proteins . This activation provides protection against oxidative stress and inflammation. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .

Properties

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQCCKUDYVSOLC-YMTXFHFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homoeriodictyol 7-O-glucoside
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Homoeriodictyol 7-O-glucoside
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Homoeriodictyol 7-O-glucoside
Reactant of Route 4
Homoeriodictyol 7-O-glucoside
Reactant of Route 5
Homoeriodictyol 7-O-glucoside
Reactant of Route 6
Homoeriodictyol 7-O-glucoside

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